![molecular formula C18H18N2O3S3 B6477826 N-{4-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide CAS No. 2640979-86-6](/img/structure/B6477826.png)
N-{4-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of sulfonamide, which is a functional group characterized by the presence of a sulfonyl functional group attached to two other carbon atoms. The presence of the bithiophene group indicates that this compound may have interesting electronic properties, as bithiophene is a commonly used building block in organic semiconductors .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bithiophene group, the sulfonamide group, and the acetamide group. These groups could potentially engage in various non-covalent interactions, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially participate in various chemical reactions. For example, the sulfonamide group could be hydrolyzed under acidic or basic conditions. The bithiophene group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bithiophene group could impart interesting electronic properties, while the sulfonamide and acetamide groups could engage in hydrogen bonding, influencing its solubility and reactivity .Scientific Research Applications
Organic Solar Cells
The ability of 2,2’-bithiophene to act as an electron donor in organic solar cells has been well-studied . By introducing substituents like N-{4-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide , researchers can fine-tune its electronic properties. These modifications impact the molecule’s excitation energy, potentially enhancing its efficiency as a light-absorbing material in photovoltaic devices.
Mechanism of Action
Target of Action
Sulfonamide derivatives, which this compound is a part of, are known to have a wide range of targets due to their versatile nature . They are often used as antimicrobial agents and have been shown to be potent irreversible inhibitors of cysteine proteases .
Mode of Action
Sulfonamides generally exert their effect by mimicking the transition state of peptide hydrolysis, thereby inhibiting key enzymes . This compound, being a sulfonamide derivative, might exhibit a similar mode of action.
Biochemical Pathways
Given its sulfonamide nature, it might interfere with the synthesis of folic acid in bacteria, thereby inhibiting their growth .
Result of Action
Sulfonamide derivatives are known to exhibit various potential activities like antitumor, antimicrobial, antifungal, and anti-inflammatory activities . This compound, being a sulfonamide derivative, might exhibit similar effects.
Future Directions
Future research on this compound could involve exploring its potential applications, based on its structure and properties. For example, if it exhibits interesting electronic properties due to the presence of the bithiophene group, it could be studied for potential use in organic electronic devices .
properties
IUPAC Name |
N-[4-[2-(5-thiophen-2-ylthiophen-2-yl)ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S3/c1-13(21)20-14-4-7-16(8-5-14)26(22,23)19-11-10-15-6-9-18(25-15)17-3-2-12-24-17/h2-9,12,19H,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXJSSCEEKHELQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.